

Molecular weight and formula of Hydroxythiohomosildenafil

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Compound of Interest		
Compound Name:	Hydroxythiohomosildenafil	
Cat. No.:	B1673985	Get Quote

An In-depth Technical Guide to Hydroxythiohomosildenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxythiohomosildenafil is a potent synthetic compound structurally analogous to sildenafil, the active ingredient in several FDA-approved medications for erectile dysfunction (ED). Unlike sildenafil, **Hydroxythiohomosildenafil** is not approved for medical use and has been identified as an undeclared adulterant in various herbal dietary supplements marketed for sexual performance enhancement.[1][2] Its presence in these products poses a significant public health risk due to the lack of safety and efficacy data.[2] This document provides a comprehensive technical overview of **Hydroxythiohomosildenafil**, including its chemical properties, pharmacological mechanism, and the analytical methodologies required for its detection and characterization.

Chemical and Physical Properties

Hydroxythiohomosildenafil is distinguished from its parent compound, sildenafil, by two key structural modifications: the substitution of the carbonyl oxygen with a sulfur atom on the pyrazolopyrimidine ring, creating a thiolactam, and the replacement of the N-methyl group with an N-hydroxyethyl group on the piperazine ring.[1][3] These changes alter the molecule's physical and chemical characteristics.



Property	Value	Source(s)
Molecular Formula	C23H32N6O4S2	[4][5][6][7]
Molecular Weight	520.67 g/mol	[4][5][7]
CAS Number	479073-82-0	[4][5]
IUPAC Name	5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione	[5]
Synonyms	Thiohydroxyhomosildenafil, Sulfohydroxyhomosildenafil	[5]

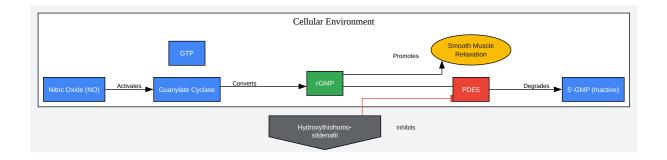
Pharmacological Mechanism of Action

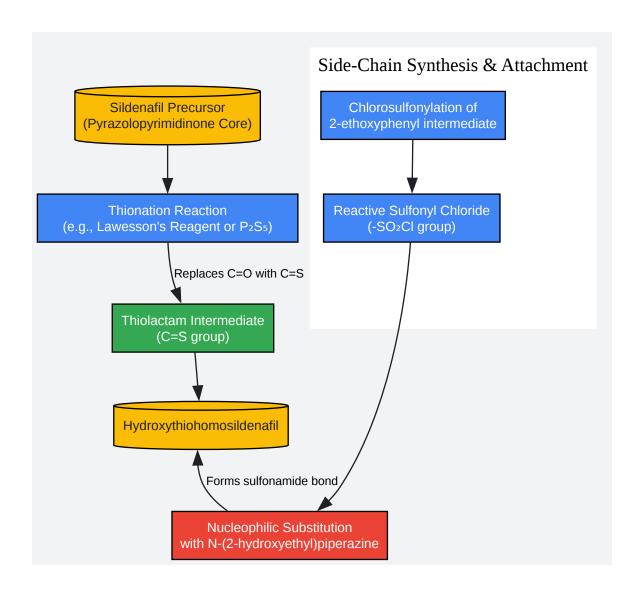
As a sildenafil analog, **Hydroxythiohomosildenafil** is presumed to exert its pharmacological effects primarily through the inhibition of phosphodiesterase type 5 (PDE5), an enzyme critical in the regulation of blood flow.[3][6]

Primary Signaling Pathway: PDE5 Inhibition

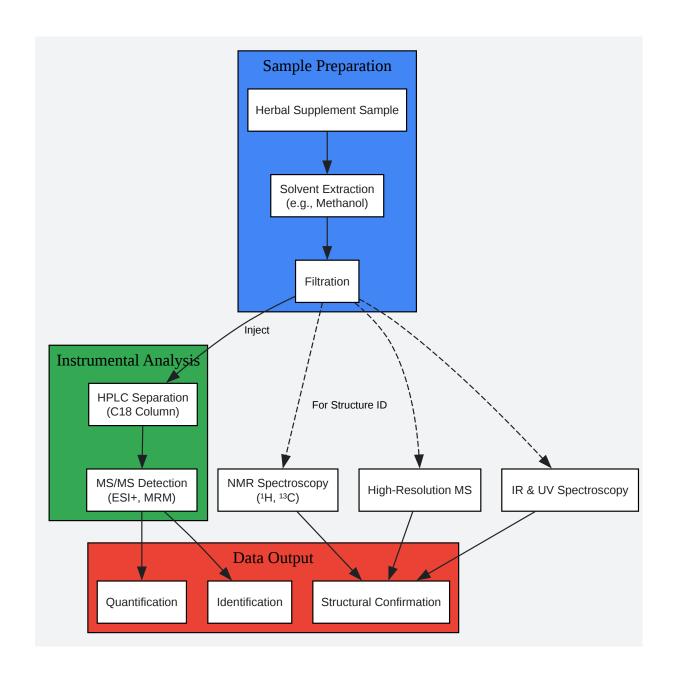
The principal mechanism of action is the competitive inhibition of cGMP-specific PDE5.[3] In the corpus cavernosum, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to increase the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, inducing smooth muscle relaxation and vasodilation, which facilitates penile erection. PDE5 degrades cGMP, terminating this effect. By inhibiting PDE5, **Hydroxythiohomosildenafil** prevents cGMP degradation, leading to elevated cGMP levels, prolonged smooth muscle relaxation, and enhanced erectile function.[3]











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